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Compound of Interest

Compound Name:
5-Chlorosulfonyl-2-

methoxybenzoic acid

Cat. No.: B1595918 Get Quote

5-Chlorosulfonyl-2-methoxybenzoic acid (C₈H₇ClO₅S, MW: 250.66 g/mol ) is a bifunctional

molecule of significant interest in medicinal chemistry and drug development.[1][2] Its utility as

a synthetic intermediate stems from the presence of three distinct reactive sites: a carboxylic

acid, an aromatic ring, and a highly reactive sulfonyl chloride. These features allow for its

incorporation into a wide array of molecular scaffolds, particularly in the synthesis of novel

sulfonamides.

Given its role as a critical building block, unambiguous structural confirmation and purity

assessment are paramount. A multi-technique spectroscopic approach, integrating Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),

provides the necessary analytical rigor. This guide serves as a technical resource for

researchers, offering a detailed interpretation of the expected spectral data for this compound.

As a complete, published reference spectrum is not consistently available, this document

applies first-principles analysis and data from analogous structures to provide a robust

predictive framework for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the

magnetic environments of ¹H and ¹³C nuclei, we can piece together the molecular framework,

confirm substituent patterns, and assess sample purity.
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Expert Insight: The Logic of NMR Analysis
For a molecule like 5-Chlorosulfonyl-2-methoxybenzoic acid, the NMR spectra are dictated

by the electronic effects of the three substituents on the benzene ring. The methoxy (-OCH₃)

group is an electron-donating group, while the carboxylic acid (-COOH) and, particularly, the

chlorosulfonyl (-SO₂Cl) groups are strongly electron-withdrawing. This electronic push-pull

creates distinct chemical environments for each of the aromatic protons and carbons, resulting

in a predictable and interpretable spectral pattern.

¹H NMR Spectroscopy: A Proton Inventory
The ¹H NMR spectrum is expected to show signals corresponding to three distinct types of

protons: the acidic proton of the carboxyl group, the three protons of the methoxy group, and

the three protons on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for 5-Chlorosulfonyl-2-methoxybenzoic acid
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale &
Comparative
Analysis

> 11.0 Singlet, broad 1H -COOH

Carboxylic acid

protons are

highly deshielded

and often appear

as a broad

singlet. Its

position is

solvent-

dependent.

~8.3 Doublet 1H H-6

This proton is

ortho to the

strongly

withdrawing -

SO₂Cl group,

leading to a

significant

downfield shift.

~8.1
Doublet of

doublets
1H H-4

Positioned

between the -

COOH and -

SO₂Cl groups,

this proton

experiences

strong

deshielding.

~7.3 Doublet 1H H-3 This proton is

ortho to the

electron-donating

-OCH₃ group,

making it the

most upfield of
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the aromatic

signals.

3.9 - 4.0 Singlet 3H -OCH₃

The methoxy

group protons

appear as a

characteristic

singlet. A

technical note on

the deuterated

analogue

suggests a

typical shift in

this region.[3]

¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum should resolve all eight carbon atoms in the

molecule, providing complementary evidence for the substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Chlorosulfonyl-2-methoxybenzoic acid
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~165 C=O

The carbonyl carbon of the

carboxylic acid is

characteristically found in this

downfield region.

~160 C-2 (C-OCH₃)

Aromatic carbon attached to

the oxygen of the methoxy

group.

~145 C-5 (C-SO₂Cl)

Aromatic carbon bonded to the

highly electron-withdrawing

sulfonyl chloride group.

~135 C-4 Aromatic CH carbon.

~132 C-6 Aromatic CH carbon.

~125 C-1 (C-COOH)
Quaternary aromatic carbon

attached to the carboxylic acid.

~115 C-3

Aromatic CH carbon shielded

by the adjacent methoxy

group.

~57 -OCH₃
The methoxy carbon signal,

typically found in this region.

Experimental Protocol: Acquiring High-Quality NMR
Data

Sample Preparation: Dissolve ~5-10 mg of 5-Chlorosulfonyl-2-methoxybenzoic acid in

~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Scientist's Note: DMSO-

d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).
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Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Use a standard single-pulse experiment. Acquire at least 16 scans.

¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A sufficient

number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-

noise ratio for quaternary carbons.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy: Probing Functional
Groups
IR spectroscopy is an invaluable tool for the rapid identification of key functional groups. The

spectrum arises from the absorption of infrared radiation, which excites molecular vibrations

(stretching, bending).

Interpretation of Key Vibrational Bands
The IR spectrum of this molecule will be dominated by features from the carboxylic acid and

the chlorosulfonyl groups.

Table 3: Expected IR Absorption Bands for 5-Chlorosulfonyl-2-methoxybenzoic acid
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

3200 - 2500 (broad) O-H stretch Carboxylic Acid

The very broad nature

of this band is

characteristic of the

hydrogen-bonded O-H

in a carboxylic acid

dimer.

~1700 C=O stretch Carboxylic Acid

A strong, sharp

absorption indicative

of the carbonyl group.

1600, 1480 C=C stretch Aromatic Ring

Peaks of variable

intensity confirming

the presence of the

benzene ring.

~1380, ~1180

S=O stretch

(asymmetric &

symmetric)

Sulfonyl Chloride

Two strong, distinct

bands are the

hallmark of a sulfonyl

group (-SO₂-). This is

a critical diagnostic

feature.

~1250 C-O stretch Aryl Ether

Confirms the

presence of the

methoxy group

attached to the

aromatic ring.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
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Sample Application: Place a small amount of the solid 5-Chlorosulfonyl-2-methoxybenzoic
acid powder directly onto the ATR crystal.

Pressure Application: Lower the pressure arm to ensure firm contact between the sample

and the crystal.

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution

of 4 cm⁻¹.

Cleaning: Thoroughly clean the crystal and pressure arm after analysis.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues through the analysis of its fragmentation patterns.

Analysis of Expected Mass Spectrum
For 5-Chlorosulfonyl-2-methoxybenzoic acid (MW = 250.66), the mass spectrum should

show a molecular ion (M⁺) peak. Due to the presence of chlorine, this peak will be

accompanied by a characteristic M+2 peak with an intensity approximately one-third that of the

M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Key Fragmentation Pathways: The high-energy electron impact (EI) ionization method would

induce fragmentation, providing a structural fingerprint. Publicly available GC-MS data indicates

key fragments at m/z 215, 151, and 137.[1]

m/z 215: This fragment corresponds to the loss of a chlorine atom (-35 Da) from the

molecular ion, [M-Cl]⁺. This is a common initial fragmentation for sulfonyl chlorides.

m/z 151: This likely results from the subsequent loss of sulfur dioxide (-64 Da) from the m/z

215 fragment, [M-Cl-SO₂]⁺. The resulting ion would be the 2-methoxybenzoyl cation.

m/z 137: This could arise from the loss of a methyl group (-15 Da) from the m/z 152 ion (loss

of -SO₂Cl), or another complex rearrangement.
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The following diagram illustrates the primary predicted fragmentation pathway.

Caption: Predicted EI-MS fragmentation of the parent molecule.

Experimental Protocol: Electron Impact Mass
Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or through a gas chromatograph (GC) inlet if the

compound is sufficiently volatile and thermally stable.

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source to

generate the molecular ion and fragments.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., a quadrupole).

Detection: Detect the ions and generate the mass spectrum, which plots relative intensity

versus m/z.

Integrated Spectral Analysis: A Self-Validating
Workflow
True analytical confidence is achieved not by a single technique, but by the convergence of

evidence from multiple, orthogonal methods. The data from NMR, IR, and MS collectively

validate the structure of 5-Chlorosulfonyl-2-methoxybenzoic acid.

The diagram below outlines the logical workflow for confirming the molecular structure.

Caption: Workflow for integrated spectroscopic structure confirmation.

This workflow demonstrates a self-validating system. MS confirms the elemental formula and

key structural motifs through fragmentation. IR validates the presence of the essential

functional groups predicted by the structure. Finally, NMR provides the definitive map of the

atomic connectivity, confirming the precise arrangement of these groups on the aromatic ring.

Any deviation in one technique would invalidate the proposed structure and prompt further

investigation.
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Conclusion
The structural characterization of 5-Chlorosulfonyl-2-methoxybenzoic acid is reliably

achieved through a synergistic application of NMR, IR, and MS. While a single, complete

reference dataset is not always accessible, a thorough analysis based on fundamental

spectroscopic principles and comparison with related structures provides a robust and

scientifically sound method for its identification. The key diagnostic signatures—including the

specific splitting patterns of the three aromatic protons in ¹H NMR, the strong S=O stretching

bands in the IR spectrum, and the characteristic loss of chlorine in the mass spectrum—

collectively serve as a unique fingerprint for this valuable synthetic intermediate.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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